molecular formula C15H11F3N2O B13665575 5-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine

5-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B13665575
M. Wt: 292.26 g/mol
InChI Key: GLGAEAVFYANOOT-UHFFFAOYSA-N
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Description

5-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine typically involves a multi-step process. One common method is the condensation of 2-aminopyridine with an appropriate aryl ketone in the presence of a base. This is followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts such as potassium persulfate and iodine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

5-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine is unique due to its trifluoromethoxy group, which imparts enhanced lipophilicity and metabolic stability. This makes it a valuable scaffold for drug development, particularly in the treatment of infectious diseases and cancer .

Properties

Molecular Formula

C15H11F3N2O

Molecular Weight

292.26 g/mol

IUPAC Name

5-methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H11F3N2O/c1-10-3-2-4-14-19-13(9-20(10)14)11-5-7-12(8-6-11)21-15(16,17)18/h2-9H,1H3

InChI Key

GLGAEAVFYANOOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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